N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring dual 1,3-dimethylpyrazole rings connected via a methylamine linker, with a fluorine substituent at the 5-position of one pyrazole moiety.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-7-9(11(12)17(4)15-7)5-13-10-6-16(3)14-8(10)2/h6,13H,5H2,1-4H3 |
InChI Key |
SVCPQWLYMKBHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(N(N=C2C)C)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide or Selectfluor.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Coupling reaction: The final step involves the coupling of the fluorinated pyrazole derivative with another pyrazole moiety through a nucleophilic substitution reaction, typically using a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimalarial and Antileishmanial Effects : Research indicates that this compound can inhibit specific enzymes involved in the biosynthesis of essential biomolecules in pathogens, potentially disrupting vital processes within these organisms. This suggests its utility in developing new antimalarial and antileishmanial agents.
- Anti-inflammatory Properties : The compound has been shown to interact with enzymes involved in inflammatory processes, indicating potential for anti-inflammatory applications. This is particularly relevant in treating conditions characterized by excessive inflammation.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds, including this one, may exhibit anticancer properties by inhibiting tumor growth through various mechanisms .
Case Studies and Research Findings
Numerous studies have investigated the potential applications of this compound:
- A study demonstrated that derivatives of pyrazole compounds could inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. This inhibition suggests potential for developing anti-inflammatory drugs.
- Another research highlighted the anticancer activity of pyrazole derivatives against various cancer cell lines, showing significant percent growth inhibition rates .
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity, which can lead to therapeutic effects such as anti-inflammatory or anticancer activity.
Receptor modulation: Interacting with cellular receptors and modulating their signaling pathways, which can influence various biological processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogues:
Functional Group and Pharmacological Implications
- Target Compound vs. The dual pyrazole structure could increase steric hindrance, affecting receptor binding compared to the mono-pyrazole propyl derivative .
Target Compound vs. Fluorophenyl Derivative ():
The fluorophenyl analogue replaces one pyrazole ring with a phenyl group, reducing molecular complexity. This simplification may lower synthetic complexity but could diminish target specificity due to reduced heterocyclic interactions .- Target Compound vs. Methanone Derivative (): The methanone group in introduces a ketone functionality, altering electronic properties and hydrogen-bonding capacity. This compound demonstrated antipsychotic effects without dopamine receptor binding, suggesting that the target compound’s amine linker might similarly avoid dopaminergic side effects .
Target Compound vs. Sulfonyl-Piperidine Derivative (): The sulfonyl-piperidine group in introduces a bulky, polar substituent, likely modifying pharmacokinetic profiles (e.g., half-life, metabolism). This highlights the structural versatility of pyrazole-based compounds in drug design .
Biological Activity
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a fluorine atom at the 5-position of the pyrazole ring and two dimethyl groups attached to the nitrogen atoms. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Biological Activities
Research has demonstrated that this compound exhibits significant biological properties, especially in the context of:
1. Antiparasitic Activity:
- Antileishmanial Effects: The compound has shown potential against Leishmania species, inhibiting specific enzymes critical for the survival of these pathogens. This activity suggests a mechanism that disrupts vital biosynthetic pathways within the parasite.
- Antimalarial Effects: Similar to its antileishmanial properties, this compound has been investigated for its ability to inhibit enzymes involved in the biosynthesis of essential biomolecules in malaria-causing organisms.
2. Anticancer Activity:
- This compound has been evaluated against various cancer cell lines. For instance:
- In studies involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, the compound exhibited growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM .
- Additional derivatives of pyrazole structures have shown significant cytotoxic effects against Hep2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Enzyme Inhibition:
- The compound's structure allows it to bind effectively to various enzymes involved in metabolic pathways critical for both parasitic and cancerous cells. This binding can lead to the inhibition of these enzymes, thereby disrupting cellular functions essential for growth and survival .
Cellular Pathway Modulation:
- Research indicates that the compound may modulate signaling pathways related to inflammation and apoptosis. For example, it may inhibit inflammatory cytokines or promote apoptotic pathways in cancer cells .
Research Findings and Case Studies
The following table summarizes significant research findings related to the biological activity of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
